Cas no 2138009-68-2 (1-(4-methanesulfonyl-1H-pyrazol-1-yl)pentan-2-yl(methyl)amine)
1-(4-methanesulfonyl-1H-pyrazol-1-yl)pentan-2-yl(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1115970
- [1-(4-methanesulfonyl-1H-pyrazol-1-yl)pentan-2-yl](methyl)amine
- 2138009-68-2
- 1-(4-methanesulfonyl-1H-pyrazol-1-yl)pentan-2-yl(methyl)amine
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- Inchi: 1S/C10H19N3O2S/c1-4-5-9(11-2)7-13-8-10(6-12-13)16(3,14)15/h6,8-9,11H,4-5,7H2,1-3H3
- InChI Key: YVGRMXKQHKIHLO-UHFFFAOYSA-N
- SMILES: S(C)(C1C=NN(C=1)CC(CCC)NC)(=O)=O
Computed Properties
- Exact Mass: 245.11979803g/mol
- Monoisotopic Mass: 245.11979803g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 72.4Ų
1-(4-methanesulfonyl-1H-pyrazol-1-yl)pentan-2-yl(methyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1115970-1g |
[1-(4-methanesulfonyl-1H-pyrazol-1-yl)pentan-2-yl](methyl)amine |
2138009-68-2 | 95% | 1g |
$1200.0 | 2023-10-27 | |
| Enamine | EN300-1115970-5g |
[1-(4-methanesulfonyl-1H-pyrazol-1-yl)pentan-2-yl](methyl)amine |
2138009-68-2 | 95% | 5g |
$3479.0 | 2023-10-27 | |
| Enamine | EN300-1115970-10g |
[1-(4-methanesulfonyl-1H-pyrazol-1-yl)pentan-2-yl](methyl)amine |
2138009-68-2 | 95% | 10g |
$5159.0 | 2023-10-27 | |
| Enamine | EN300-1115970-0.05g |
[1-(4-methanesulfonyl-1H-pyrazol-1-yl)pentan-2-yl](methyl)amine |
2138009-68-2 | 95% | 0.05g |
$1008.0 | 2023-10-27 | |
| Enamine | EN300-1115970-0.1g |
[1-(4-methanesulfonyl-1H-pyrazol-1-yl)pentan-2-yl](methyl)amine |
2138009-68-2 | 95% | 0.1g |
$1056.0 | 2023-10-27 | |
| Enamine | EN300-1115970-0.25g |
[1-(4-methanesulfonyl-1H-pyrazol-1-yl)pentan-2-yl](methyl)amine |
2138009-68-2 | 95% | 0.25g |
$1104.0 | 2023-10-27 | |
| Enamine | EN300-1115970-0.5g |
[1-(4-methanesulfonyl-1H-pyrazol-1-yl)pentan-2-yl](methyl)amine |
2138009-68-2 | 95% | 0.5g |
$1152.0 | 2023-10-27 | |
| Enamine | EN300-1115970-1.0g |
[1-(4-methanesulfonyl-1H-pyrazol-1-yl)pentan-2-yl](methyl)amine |
2138009-68-2 | 1g |
$1057.0 | 2023-06-09 | ||
| Enamine | EN300-1115970-2.5g |
[1-(4-methanesulfonyl-1H-pyrazol-1-yl)pentan-2-yl](methyl)amine |
2138009-68-2 | 95% | 2.5g |
$2351.0 | 2023-10-27 | |
| Enamine | EN300-1115970-5.0g |
[1-(4-methanesulfonyl-1H-pyrazol-1-yl)pentan-2-yl](methyl)amine |
2138009-68-2 | 5g |
$3065.0 | 2023-06-09 |
1-(4-methanesulfonyl-1H-pyrazol-1-yl)pentan-2-yl(methyl)amine Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 1-(4-methanesulfonyl-1H-pyrazol-1-yl)pentan-2-yl(methyl)amine
Research Briefing on 1-(4-methanesulfonyl-1H-pyrazol-1-yl)pentan-2-yl(methyl)amine (CAS: 2138009-68-2): Recent Advances and Applications
The compound 1-(4-methanesulfonyl-1H-pyrazol-1-yl)pentan-2-yl(methyl)amine (CAS: 2138009-68-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole and methanesulfonyl functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.
Recent literature highlights the compound's role as a modulator of specific biological pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in targeting inflammatory responses through the inhibition of key enzymes involved in cytokine production. The study utilized advanced computational modeling and in vitro assays to elucidate the binding affinity and selectivity of 2138009-68-2, revealing its potential as a lead compound for anti-inflammatory therapeutics.
Another significant development involves the application of 1-(4-methanesulfonyl-1H-pyrazol-1-yl)pentan-2-yl(methyl)amine in oncology research. A preclinical study conducted by researchers at a leading pharmaceutical institute reported its ability to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function. The findings, published in Cancer Research, suggest that this compound could be further optimized for targeted cancer therapies, particularly in cases resistant to conventional treatments.
The synthesis and scalability of 2138009-68-2 have also been a focal point of recent investigations. A 2024 paper in Organic Process Research & Development detailed an improved synthetic route that enhances yield and purity while reducing environmental impact. This advancement is critical for facilitating large-scale production and subsequent clinical trials, addressing one of the major challenges in transitioning from bench to bedside.
In addition to its therapeutic potential, the compound's pharmacokinetic profile has been extensively studied. Research indicates favorable absorption and distribution properties, with moderate metabolic stability. However, further optimization is required to mitigate rapid clearance observed in certain in vivo models. These insights are guiding the design of derivatives with enhanced bioavailability and prolonged half-lives.
Looking ahead, the integration of 1-(4-methanesulfonyl-1H-pyrazol-1-yl)pentan-2-yl(methyl)amine into combination therapies is an emerging area of interest. Preliminary data suggest synergistic effects when co-administered with established drugs, opening new avenues for treating complex diseases. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications.
In conclusion, the compound 2138009-68-2 represents a versatile and promising candidate in the realm of chemical biology and drug discovery. Its multifaceted applications, from anti-inflammatory agents to anticancer therapeutics, underscore its potential to address unmet medical needs. Continued research and development efforts will be essential to fully realize its therapeutic value and bring innovative treatments to patients.
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